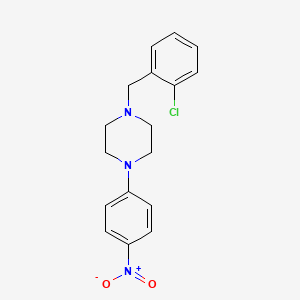![molecular formula C21H18N4 B4897588 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4897588.png)
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The exact mechanism of action of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is not fully understood, but it is thought to act on a variety of targets in the body, including ion channels and enzymes. In particular, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to modulate the activity of certain potassium channels, which can affect the excitability of neurons and other cells.
Biochemical and physiological effects:
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to have a range of biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and anti-inflammatory properties. Additionally, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to have an effect on the expression of certain genes, which can affect a variety of cellular processes.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in lab experiments is its versatility. This compound has been found to have a range of effects in a variety of cell types and tissues, making it a valuable tool for researchers in many different fields. However, one limitation of using 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine. For example, researchers could investigate the potential use of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine as a therapeutic agent for certain types of cancer or inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine and its effects on different cell types and tissues. Finally, researchers could explore the potential use of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in combination with other compounds or therapies to enhance its effects.
合成法
The synthesis of 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine involves several steps, including the reaction of 3-bromo-2-methylpyridine with 3-(1H-pyrazol-3-yl)benzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with pyridine-3-carbaldehyde to form the final product.
科学的研究の応用
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been used in a variety of scientific research applications, including studies of the nervous system, cancer, and inflammation. In the nervous system, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to have a modulatory effect on the activity of certain ion channels, which can help researchers better understand the mechanisms underlying neuronal signaling. In cancer research, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, 3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been found to have anti-inflammatory properties, making it a potentially useful tool in the study of various inflammatory diseases.
特性
IUPAC Name |
3-methyl-2-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-16-5-3-11-23-21(16)19-8-2-7-18(13-19)20-9-12-25(24-20)15-17-6-4-10-22-14-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMSCCXPLXIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=C2)C3=NN(C=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)
![2-propyn-1-yl 2-{[(4-bromophenyl)amino]carbonyl}benzoate](/img/structure/B4897525.png)

![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)
![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)

![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)
![1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole](/img/structure/B4897563.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4897573.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4897576.png)
![N-dibenzo[b,d]furan-3-yl-3,4,5-trimethoxybenzamide](/img/structure/B4897584.png)
![dimethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B4897596.png)
